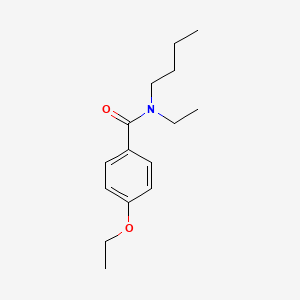![molecular formula C10H12F3N3O4S B3979853 N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide](/img/structure/B3979853.png)
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide
Overview
Description
N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)methanesulfonamide, commonly known as NTMT, is a chemical compound that has gained attention in scientific research due to its potential use in the field of medicine. NTMT is a sulfonamide-based compound that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
NTMT is a sulfonamide-based compound that acts as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrases, which play a role in the regulation of pH in the body. NTMT has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. These inhibitory effects have been shown to have therapeutic potential in the treatment of cancer, inflammation, and neurological disorders.
Biochemical and physiological effects:
NTMT has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. NTMT has also been shown to have anti-inflammatory effects in animal models of inflammation. Additionally, NTMT has been shown to have neuroprotective effects in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
NTMT has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Its inhibitory effects on specific enzymes and proteins make it a useful tool for studying their role in cellular processes. However, NTMT has limitations in terms of its solubility and toxicity. Its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, NTMT has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Future Directions
There are several future directions for the study of NTMT. One area of research is the development of NTMT-based therapeutics for the treatment of cancer, inflammation, and neurological disorders. Additionally, the role of specific carbonic anhydrases and matrix metalloproteinases in cellular processes and disease pathogenesis is an area of ongoing research. Finally, the development of new methods for the synthesis and purification of NTMT may further enhance its potential as a tool for biochemical and pharmacological research.
Scientific Research Applications
NTMT has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its ability to inhibit the activity of certain enzymes and proteins has been shown to have therapeutic effects in preclinical studies. NTMT has also been used as a tool in biochemical and pharmacological research to study the role of specific enzymes and proteins in cellular processes.
properties
IUPAC Name |
N-[2-[4-nitro-2-(trifluoromethyl)anilino]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O4S/c1-21(19,20)15-5-4-14-9-3-2-7(16(17)18)6-8(9)10(11,12)13/h2-3,6,14-15H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWNPIBXKSDYMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![10-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-10H-phenothiazine](/img/structure/B3979785.png)
![N-(2-{[(2,6-dichlorophenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B3979790.png)
![N-benzyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3979803.png)



![N-[4-acetyl-5-methyl-5-(5-methyl-2-furyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3979832.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3979834.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,3-diphenylpropanamide](/img/structure/B3979842.png)
![N,6-dimethyl-N-[(2-methylpyridin-4-yl)methyl]-2-propylpyrimidin-4-amine](/img/structure/B3979846.png)

![N-methyl-N-[(1-methyl-1H-indol-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B3979878.png)